molecular formula C3H3NS3 B14646650 5-Sulfanyl-1,3-thiazole-2(3H)-thione CAS No. 54243-55-9

5-Sulfanyl-1,3-thiazole-2(3H)-thione

Cat. No.: B14646650
CAS No.: 54243-55-9
M. Wt: 149.3 g/mol
InChI Key: OBDSPDZCPRBIIA-UHFFFAOYSA-N
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Description

5-Sulfanyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanyl-1,3-thiazole-2(3H)-thione typically involves the reaction of thioamides with halogenated compounds under specific conditions. One common method is the cyclization of thioamides with α-haloketones in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Sulfanyl-1,3-thiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thione derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Sulfanyl-1,3-thiazole-2(3H)-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has shown that derivatives of this compound possess anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Sulfanyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial, antifungal, anti-inflammatory, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3-thiazole-2(3H)-thione
  • 5-Phenyl-1,3-thiazole-2(3H)-thione
  • 5-Benzyl-1,3-thiazole-2(3H)-thione

Uniqueness

Compared to similar compounds, 5-Sulfanyl-1,3-thiazole-2(3H)-thione is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

54243-55-9

Molecular Formula

C3H3NS3

Molecular Weight

149.3 g/mol

IUPAC Name

5-sulfanyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C3H3NS3/c5-2-1-4-3(6)7-2/h1,5H,(H,4,6)

InChI Key

OBDSPDZCPRBIIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=S)N1)S

Origin of Product

United States

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